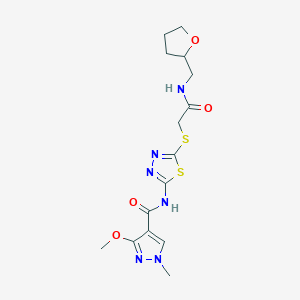

3-methoxy-1-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N6O4S2/c1-21-7-10(13(20-21)24-2)12(23)17-14-18-19-15(27-14)26-8-11(22)16-6-9-4-3-5-25-9/h7,9H,3-6,8H2,1-2H3,(H,16,22)(H,17,18,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLVJIOYRNPLAFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N6O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methoxy-1-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide (CAS Number: 1172955-86-0) is a complex organic molecule with potential biological activities. This article reviews its biological properties, focusing on its anticancer activity, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 412.5 g/mol. The structural complexity includes a thiadiazole ring and a pyrazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C15H20N6O4S2 |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 1172955-86-0 |

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The compound in focus has been evaluated in various studies for its efficacy against different cancer cell lines.

-

Cytotoxicity Against Cancer Cell Lines :

- A study highlighted the cytotoxic properties of similar thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and SK-OV-3 (ovarian cancer). For instance, derivatives with structural similarities showed IC50 values indicating potent inhibitory effects on these cell lines .

-

Mechanism of Action :

- The anticancer mechanism often involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells. A structure–activity relationship (SAR) analysis suggests that modifications on the thiadiazole ring can enhance cytotoxic activity by improving binding affinity to target proteins involved in cell cycle regulation .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to various neurological disorders.

- MAO-A Inhibition :

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds similar to the one in focus:

- Study by Alam et al. (2011) :

- Research by Juszczak et al. (2012) :

- Hosseinzadeh Leila et al. (2013) :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities:

Key Observations:

- Thiadiazole vs. Oxadiazole : Replacement of thiadiazole with oxadiazole (e.g., in ) may reduce metabolic stability due to oxadiazole’s susceptibility to hydrolysis but could enhance electron-withdrawing effects for target binding.

- Linker Flexibility : The thiourea bridge in introduces hydrogen-bonding capacity but may increase polarity and reduce cell permeability compared to the thioether in the target compound.

- Ring Systems : The THF group in the target compound offers conformational rigidity and moderate lipophilicity, contrasting with the tetrahydro-pyran in , which has higher steric bulk.

Physicochemical and Pharmacokinetic Properties

- The target compound’s THF group balances lipophilicity and solubility, outperforming in aqueous stability.

Q & A

Basic Research Questions

Q. What are the key steps and methodologies for synthesizing 3-methoxy-1-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide?

- Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitutions, amide bond formations, and heterocyclic ring closures. For example:

- Step 1 : Formation of the thiadiazole-thioether intermediate using coupling agents like EDCI/HOBt under inert conditions (argon/nitrogen atmosphere) .

- Step 2 : Introduction of the tetrahydrofuran-methylamine moiety via reductive amination, monitored by TLC and purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Step 3 : Final pyrazole-carboxamide assembly using microwave-assisted heating (120°C, 30 min) to improve yield and reduce side products .

- Validation : Purity is confirmed by HPLC (>95%), and structural integrity via -NMR (e.g., pyrazole C-H protons at δ 7.8–8.2 ppm) and HRMS .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

- Answer : A combination of spectroscopic and chromatographic methods is used:

- NMR : - and -NMR identify proton environments (e.g., thiadiazole C-S resonance at δ 165–170 ppm) and carbon backbone .

- IR : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H] at m/z 495.12) .

- X-ray Crystallography : Optional for resolving ambiguous stereochemistry in the tetrahydrofuran moiety .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Answer : Standardized protocols include:

- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli; 24–48 hr incubation) .

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7; IC calculation after 72 hr exposure) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 10–100 µM concentrations) .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., unexpected -NMR shifts) be resolved?

- Answer : Contradictions often arise from dynamic effects (e.g., tautomerism in thiadiazole-thioether groups). Strategies include:

- Variable Temperature NMR : To detect tautomeric equilibria (e.g., -SH vs. -S- forms) .

- DFT Calculations : Compare experimental IR/Raman spectra with simulated vibrational modes to assign ambiguous peaks .

- Isotopic Labeling : Use -labeled analogs to clarify nitrogen environments in the pyrazole-thiadiazole core .

Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?

- Answer : Key modifications and their effects (see table below):

| Modification | Biological Impact | Reference |

|---|---|---|

| Replacement of thiadiazole with oxadiazole | Reduced antimicrobial activity (MIC ↑ 2–4×) | |

| Methyl → Ethyl in pyrazole | Improved COX-2 selectivity (IC ↓ 30%) | |

| Tetrahydrofuran → Piperidine | Enhanced solubility but lower tumor cell uptake |

Q. What strategies optimize the compound’s metabolic stability without compromising activity?

- Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked glucuronide) to enhance plasma stability .

- Isosteric Replacement : Swap labile thioether with sulfone (-SO-) to reduce oxidative degradation .

- Microsomal Assays : Test liver microsome stability (rat/human; LC-MS quantification of parent compound after 1 hr) .

Q. How can conflicting results in cytotoxicity assays (e.g., high IC in one study vs. low in another) be addressed?

- Answer : Standardize experimental variables:

- Cell Line Authenticity : Use STR profiling to confirm identity (e.g., MCF-7 vs. MDA-MB-231).

- Assay Conditions : Control serum concentration (e.g., 10% FBS vs. serum-free) and incubation time .

- Data Normalization : Include positive controls (e.g., doxorubicin) and report IC values with 95% confidence intervals .

Q. What safety protocols are critical for handling this compound in lab settings?

- Answer :

- PPE : Nitrile gloves, lab coat, and FFP3 respirator during powder handling .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, acetonitrile) .

- Waste Disposal : Neutralize acidic/basic byproducts before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.